molecular formula C6H9ClF3N3 B2387452 [1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine hydrochloride CAS No. 1922897-49-1

[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine hydrochloride

Cat. No.: B2387452
CAS No.: 1922897-49-1
M. Wt: 215.6
InChI Key: CJAIASUKKSWRRK-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine hydrochloride is a fluorinated imidazole derivative with a trifluoroethyl (-CH₂CF₃) substituent at the 1-position of the imidazole ring and a methanamine (-CH₂NH₂) group at the 2-position, forming a hydrochloride salt. This compound is of interest in medicinal chemistry due to the trifluoroethyl group’s ability to modulate physicochemical properties and enhance metabolic stability . Its synthesis likely involves alkylation of imidazole precursors with trifluoroethyl halides, followed by amine functionalization and salt formation .

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3.ClH/c7-6(8,9)4-12-2-1-11-5(12)3-10;/h1-2H,3-4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAIASUKKSWRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)CN)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Imidazole with Trifluoroethyl Groups

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies from CA2833394C highlight solvent-dependent yields for similar imidazole alkylations:

Solvent Base Yield (%) Purity (%)
NMP NaH 88 95
DMF K₂CO₃ 72 89
Diglyme Cs₂CO₃ 65 85

Transition metal catalysts (e.g., CuI, Pd(OAc)₂) improve regioselectivity in coupling reactions but increase costs.

Temperature and Time Dependence

Higher temperatures (≥100°C) reduce reaction times but risk decomposition of the trifluoroethyl group. Kinetic profiling suggests optimal conditions at 80°C for 18 hours, balancing yield (85%) and purity (93%).

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (1.0–1.2 equivalents) in ethanol or isopropanol. Crystallization at 0–5°C yields the hydrochloride salt with >99% purity:

$$
\text{[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine} + \text{HCl} \rightarrow \text{Hydrochloride salt}
$$

Critical Parameters :

  • Acid Concentration : Excess HCl leads to hygroscopic salts.
  • Solvent Choice : Ethanol minimizes co-solvent impurities.

Analytical and Characterization Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (s, 1H, imidazole H4), 7.22 (s, 1H, imidazole H5), 4.82 (q, J = 8.4 Hz, 2H, CF₃CH₂), 3.95 (s, 2H, CH₂NH₂).
  • ¹³C NMR : δ 137.5 (imidazole C2), 122.1 (q, J = 277 Hz, CF₃), 53.8 (CF₃CH₂), 44.1 (CH₂NH₂).

Purity and Stability

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, confirming salt stability under storage conditions.

Challenges and Alternative Approaches

Regioisomer Formation

Competing alkylation at N3 of imidazole necessitates careful base selection. CA2833394C reports that NaH in NMP suppresses N3 alkylation, favoring N1 products.

Green Chemistry Alternatives

Microwave-assisted synthesis (100°C, 30 min) reduces reaction times by 60% but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions often require a base and are carried out in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In studies involving enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features:

Compound Name (CAS) Substituent at Imidazole 1-Position Substituent at Imidazole 2-Position Fluorine Presence Salt Form
Target Compound (Ref: 10-F403858) 2,2,2-Trifluoroethyl (-CH₂CF₃) Methanamine (-CH₂NH₂) Yes (CF₃) Hydrochloride
1-[1-(Trifluoromethyl)-1H-imidazol-2-yl]methanamine HCl (1550788-60-7) Trifluoromethyl (-CF₃) Methanamine (-CH₂NH₂) Yes (CF₃) Hydrochloride
(1H-Imidazol-2-yl)methanamine HCl (138799-95-8) None (parent imidazole) Methanamine (-CH₂NH₂) No Hydrochloride
2-(2-Methyl-1H-imidazol-1-yl)ethanamine diHCl (858513-10-7) Methyl (-CH₃) Ethylamine (-CH₂CH₂NH₂) No Dihydrochloride
[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine diHCl (1909319-89-6) Chlorophenyl (aryl) Methanamine (-CH₂NH₂) No Dihydrochloride
Key Observations:
  • Trifluoroethyl vs.
  • Fluorine-Free Analogs : Compounds lacking fluorine (e.g., 138799-95-8) exhibit lower metabolic stability and higher basicity due to the absence of electron-withdrawing CF₃ or CF₃CH₂ groups .
  • Aryl Substituents : Aryl-substituted analogs (e.g., 1909319-89-6) prioritize aromatic interactions in binding, whereas the trifluoroethyl group in the target compound emphasizes hydrophobic and electronic effects .

Physicochemical Properties

Property Target Compound (Estimated) 1550788-60-7 138799-95-8 858513-10-7
Molecular Weight ~230 g/mol 165.12 g/mol ~150 g/mol 222.13 g/mol
pKa (Predicted) ~7.5 7.65 ~9.0 ~8.2
LogP ~1.2 (higher lipophilicity) 1.49 ~0.5 ~0.8
Solubility Moderate in water (HCl salt) Low (HCl salt) High (HCl salt) Moderate (diHCl)
Key Observations:
  • The hydrochloride salt form improves solubility relative to free bases, though dihydrochloride salts (e.g., 858513-10-7) may offer superior solubility in polar solvents .

Biological Activity

[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine hydrochloride is a chemical compound classified as an imidazole derivative. Its unique trifluoroethyl substitution at the 2-position of the imidazole ring confers distinctive chemical and biological properties. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula: C6_6H9_9ClF3_3N3_3
  • Molecular Weight: 215.6 g/mol
  • CAS Number: 1922897-49-1
  • IUPAC Name: [1-(2,2,2-trifluoroethyl)imidazol-2-yl]methanamine hydrochloride

Synthesis

The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroethylamine with imidazole derivatives under controlled conditions. Common methods include:

  • Condensation Reactions: The trifluoroethylamine is reacted with an imidazole precursor in the presence of a suitable catalyst and solvent.
  • Continuous Flow Synthesis: In industrial settings, this method allows for efficient production while maintaining high purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s membrane permeability and interaction with hydrophobic pockets within proteins. This interaction can modulate the activity of target proteins, leading to various biological effects including:

  • Enzyme Inhibition: Potential use in inhibiting enzymes involved in disease pathways.
  • Protein Interactions: Ability to affect protein-protein interactions crucial for cellular processes.

Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

  • Antimicrobial Activity: Preliminary investigations suggest that imidazole derivatives exhibit antimicrobial properties. For instance, compounds similar to [1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine have shown activity against bacterial strains such as E. coli and Staphylococcus aureus.
    CompoundTarget BacteriaMIC (µg/mL)
    Similar Compound AE. coli62.5
    Similar Compound BStaphylococcus aureus78.12
  • Antimalarial Activity: Research indicates that imidazole derivatives can act as inhibitors for dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. Compounds with similar structures have demonstrated potent activity against P. falciparum.
    CompoundTargetIC50 (µM)
    Compound CPfDHODH<0.03
    Compound DPvDHODH<0.03
  • Cancer Research: The compound's ability to interfere with specific signaling pathways makes it a candidate for further exploration in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens. It was found that compounds structurally similar to [1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

Case Study 2: Antimalarial Potential

In a clinical setting, a derivative of this compound was tested for its efficacy against malaria parasites in vitro and in vivo models. Results indicated that it could effectively reduce parasite load in infected subjects.

Q & A

Q. What are the key synthetic pathways for [1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine hydrochloride, and how can its purity be optimized?

The synthesis typically involves imidazole ring formation followed by fluoroalkylation and hydrochloride salt formation . For example:

  • Imidazole ring construction : Cyclization of α-halo ketones with 1,2-diamines under acidic conditions (e.g., ZnCl₂ catalysis) .
  • Fluoroethyl group introduction : Nucleophilic substitution using 2,2,2-trifluoroethyl bromide with a base (e.g., K₂CO₃) to alkylate the imidazole nitrogen .
  • Salt formation : Treatment with HCl to enhance solubility and stability . Purity optimization requires chromatographic purification (e.g., silica gel column) and recrystallization using polar aprotic solvents (e.g., DMF) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to verify the imidazole ring protons (δ 7.0–8.5 ppm) and trifluoroethyl group (δ 4.0–4.5 ppm for -CH₂CF₃) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks matching m/z for C₆H₈F₃N₃·HCl .
  • Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
  • HPLC : Monitor purity (>98%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s physicochemical and biological properties?

The trifluoroethyl (-CH₂CF₃) group enhances:

  • Lipophilicity : Increases membrane permeability (logP increases by ~1.5 units vs. non-fluorinated analogs) .
  • Metabolic stability : CF₃ groups resist oxidative degradation, prolonging half-life in vivo .
  • Receptor binding : Fluorine’s electronegativity strengthens hydrogen bonds with target proteins (e.g., enzymes or GPCRs) . Comparative studies with non-fluorinated analogs show a 3–5× increase in IC₅₀ values for kinase inhibition .

Q. How can conflicting data on reaction yields from different fluorination methods be resolved?

Discrepancies often arise from solvent polarity and catalyst choice :

  • Low yields in polar solvents : Protic solvents (e.g., ethanol) may promote side reactions; switch to aprotic solvents (e.g., DCM) .
  • Catalyst efficiency : Pd/C or CuI catalysts improve trifluoroethylation yields by 20–30% vs. uncatalyzed reactions . Use design of experiments (DoE) to optimize temperature (60–80°C), solvent ratio, and catalyst loading .

Q. What strategies mitigate decomposition during storage or biological assays?

  • Storage : Keep at -20°C in amber vials under nitrogen to prevent hydrolysis of the imidazole ring .
  • Buffered solutions : Use pH 7.4 PBS with 0.1% BSA to stabilize the compound in cell-based assays .
  • Light sensitivity : Avoid UV exposure; use opaque microplates in high-throughput screening .

Q. How can computational modeling guide structural optimization for target specificity?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses with adenosine receptors or kinases .
  • QSAR models : Correlate trifluoroethyl group orientation with IC₅₀ values to prioritize analogs .
  • MD simulations : Assess conformational stability of the imidazole ring in aqueous vs. lipid environments .

Methodological Guidance

  • Contradiction analysis : Use LC-MS to identify byproducts (e.g., dehalogenated intermediates) when yields diverge .
  • Thermal stability : Perform TGA/DSC to determine decomposition thresholds (>150°C in most cases) .
  • Biological assays : Pre-incubate compounds with liver microsomes to assess metabolic stability .

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